N-(2-iodophenyl)-3-nitrobenzamide
Overview
Description
N-(2-iodophenyl)-3-nitrobenzamide: is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-nitrobenzamide typically involves the iodination of aniline derivatives followed by nitration and subsequent amidation. One common method includes the reaction of 2-iodoaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Reduction Reactions: Hydrogen gas, palladium on carbon, or tin(II) chloride in ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the iodine atom.
Reduction Reactions: Corresponding amine derivatives.
Coupling Reactions: Biaryl or alkyne-linked products.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3-nitrobenzamide and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to specific molecular targets .
Comparison with Similar Compounds
- N-(2-iodophenyl)-4-nitrobenzamide
- N-(2-iodophenyl)-3-chlorobenzamide
- N-(2-iodophenyl)-3-methylbenzamide
Uniqueness: N-(2-iodophenyl)-3-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for a wide range of synthetic applications and biological activities .
Properties
IUPAC Name |
N-(2-iodophenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMQMXSAINNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362470 | |
Record name | N-(2-iodophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-78-3 | |
Record name | N-(2-iodophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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